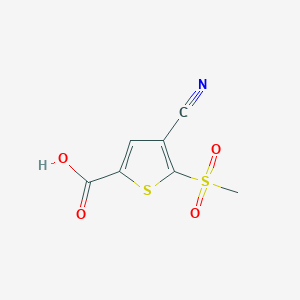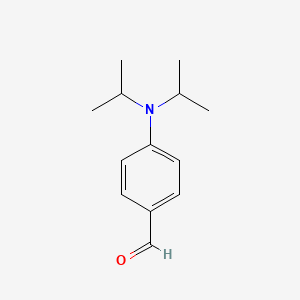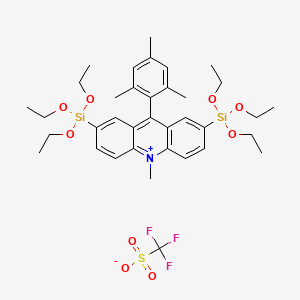
9-Mesityl-10-methyl-2,7-bis(triethoxysilyl)acridin-10-ium trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Mesityl-10-methyl-2,7-bis(triethoxysilyl)acridin-10-ium trifluoromethanesulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the acridinium family, characterized by its acridine core structure, which is often utilized in photoredox catalysis and other chemical transformations.
Métodos De Preparación
The synthesis of 9-Mesityl-10-methyl-2,7-bis(triethoxysilyl)acridin-10-ium trifluoromethanesulfonate typically involves multiple steps. . The reaction conditions often require the use of solvents like acetone and catalysts to facilitate the process.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can act as a catalyst in visible-light mediated oxygenation reactions.
Reduction: It participates in photoredox catalysis, where it can facilitate electron transfer processes.
Substitution: The presence of triethoxysilyl groups allows for further functionalization through substitution reactions.
Common reagents used in these reactions include oxygen, visible light, and various organic substrates. Major products formed from these reactions depend on the specific conditions and reagents used but often include oxygenated or reduced organic compounds .
Aplicaciones Científicas De Investigación
9-Mesityl-10-methyl-2,7-bis(triethoxysilyl)acridin-10-ium trifluoromethanesulfonate has several applications in scientific research:
Biology: Its photoredox properties are explored in biological systems for controlled oxidation and reduction reactions.
Mecanismo De Acción
The compound exerts its effects primarily through photoredox catalysis. Upon exposure to visible light, it undergoes excitation and facilitates electron transfer processes. This mechanism involves the generation of reactive oxygen species or other intermediates that can participate in subsequent chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar compounds include:
9-Mesityl-10-methylacridinium perchlorate: Another acridinium-based compound used in photoredox catalysis.
9-Mesityl-10-phenylacridinium tetrafluoroborate: Known for its applications in hydroamination and hydroetherification reactions.
Compared to these compounds, 9-Mesityl-10-methyl-2,7-bis(triethoxysilyl)acridin-10-ium trifluoromethanesulfonate offers additional functionalization options due to the presence of triethoxysilyl groups, making it more versatile for further chemical modifications.
Propiedades
Fórmula molecular |
C36H50F3NO9SSi2 |
|---|---|
Peso molecular |
786.0 g/mol |
Nombre IUPAC |
triethoxy-[10-methyl-7-triethoxysilyl-9-(2,4,6-trimethylphenyl)acridin-10-ium-2-yl]silane;trifluoromethanesulfonate |
InChI |
InChI=1S/C35H50NO6Si2.CHF3O3S/c1-11-37-43(38-12-2,39-13-3)28-17-19-32-30(23-28)35(34-26(8)21-25(7)22-27(34)9)31-24-29(18-20-33(31)36(32)10)44(40-14-4,41-15-5)42-16-6;2-1(3,4)8(5,6)7/h17-24H,11-16H2,1-10H3;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
BKTGWUKQFRXHHE-UHFFFAOYSA-M |
SMILES canónico |
CCO[Si](C1=CC2=C(C=C1)[N+](=C3C=CC(=CC3=C2C4=C(C=C(C=C4C)C)C)[Si](OCC)(OCC)OCC)C)(OCC)OCC.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B12509178.png)

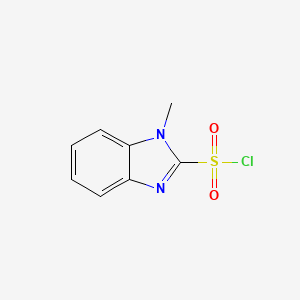

![2,4-Dimethyl-6-[6-(oxan-4-yl)-1-(1-phenylethyl)imidazo[4,5-c]pyridin-2-yl]pyridazin-3-one](/img/structure/B12509203.png)

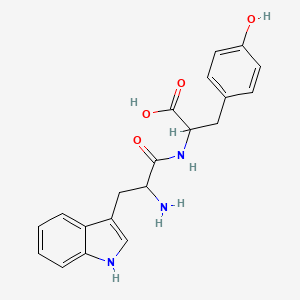
![4-[4-(4-Methoxyphenyl)piperazin-1-ylsulfonyl]thiophene-2-carboxamide](/img/structure/B12509222.png)
![5-(pyridin-3-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12509242.png)
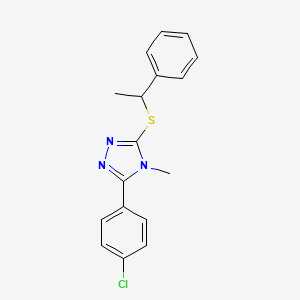
![N-{1-[2-(diphenylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509248.png)
